molecular formula C8H15NO6 B12413125 D-N-Acetylgalactosamine-d3,18O

D-N-Acetylgalactosamine-d3,18O

Cat. No.: B12413125
M. Wt: 226.23 g/mol
InChI Key: MBLBDJOUHNCFQT-GVMIIBBVSA-N
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Description

D-N-Acetylgalactosamine-d3,18O is a deuterated form of N-Acetyl-D-galactosamine, an amino sugar that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-N-Acetylgalactosamine-d3,18O typically involves the incorporation of deuterium and oxygen-18 isotopes into the N-Acetyl-D-galactosamine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and isotopically labeled water. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

D-N-Acetylgalactosamine-d3,18O can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or aldehydes.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Acetylgalactosaminic acid, while reduction could produce N-Acetylgalactosaminol.

Scientific Research Applications

D-N-Acetylgalactosamine-d3,18O has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.

    Biology: Helps in studying glycosylation processes and the role of glycoproteins in cellular functions.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to glycosylation disorders.

    Industry: Applied in the production of isotopically labeled compounds for research and development purposes.

Mechanism of Action

The mechanism by which D-N-Acetylgalactosamine-d3,18O exerts its effects involves its incorporation into glycoproteins and glycolipids. This incorporation allows researchers to track and analyze the metabolic pathways and interactions of these molecules. The molecular targets include various enzymes involved in glycosylation, such as glycosyltransferases, which facilitate the addition of sugar moieties to proteins and lipids.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-galactosamine: The non-deuterated form, commonly found in nature and involved in similar biological processes.

    N-Acetylglucosamine: Another amino sugar with similar functions but different structural properties.

    Galactose: A simple sugar that serves as a building block for more complex carbohydrates.

Uniqueness

D-N-Acetylgalactosamine-d3,18O is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium and oxygen-18 isotopes allow for more precise tracking and analysis of metabolic processes, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C8H15NO6

Molecular Weight

226.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3,12+2

InChI Key

MBLBDJOUHNCFQT-GVMIIBBVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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